

An In-depth Technical Guide on the Thermodynamic Properties of C7H16O2 Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Heptanediol**

Cat. No.: **B13757543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of selected C7H16O2 isomers. The data presented is crucial for applications ranging from chemical process design and safety analysis to understanding intermolecular interactions in drug development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations of experimental workflows.

Introduction to C7H16O2 Isomers

The molecular formula C7H16O2 represents a diverse range of isomers, including diols, diethers, and hydroxy ethers. These variations in functional group placement and carbon skeleton branching lead to significant differences in their thermodynamic properties. This guide will focus on representative diol isomers for which reliable data is available, providing a foundation for understanding the structure-property relationships within this class of compounds.

Core Thermodynamic Properties

The fundamental thermodynamic properties detailed in this guide include the standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), heat capacity (C_p), and Gibbs free energy of formation (Δ_fG°). These properties are essential for predicting the feasibility and energetics of chemical reactions, phase equilibria, and for modeling the behavior of these compounds in various systems.

Data Presentation

The following tables summarize the available thermodynamic data for selected C7H16O2 isomers. Data is categorized as either experimental or calculated, with the source provided for verification.

Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)

Property	Value	Units	Type	Source
Molecular Weight	132.20	g/mol	-	IUPAC
Boiling Point	130 (at 11 mmHg)	°C	Experimental	ChemicalBook[1]
Standard Enthalpy of Formation (gas)	-497.55	kJ/mol	Calculated (Joback)	Cheméo[2]
Standard Gibbs Free Energy of Formation (gas)	-268.02	kJ/mol	Calculated (Joback)	Cheméo[2]
Enthalpy of Vaporization	64.15	kJ/mol	Calculated (Joback)	Cheméo[2]
Enthalpy of Fusion	18.54	kJ/mol	Calculated (Joback)	Cheméo[2]

Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)

Property	Value	Units	Type	Source
Molecular Weight	132.20	g/mol	-	IUPAC
Melting Point	41-43	°C	Experimental	PubChem
Boiling Point	262	°C	Experimental	PubChem
Standard Enthalpy of Combustion (liquid)	-4467.0 ± 9.3	kJ/mol	Experimental	NIST WebBook[3]
Standard Enthalpy of Formation (liquid)	-574.2 ± 9.3	kJ/mol	Experimental	NIST WebBook[3]
Standard Enthalpy of Formation (gas)	-485.43	kJ/mol	Calculated (Joback)	Cheméo
Standard Gibbs Free Energy of Formation (gas)	-270.68	kJ/mol	Calculated (Joback)	Cheméo
Enthalpy of Vaporization	77.08	kJ/mol	Calculated (Joback)	Cheméo
Enthalpy of Fusion	23.33	kJ/mol	Calculated (Joback)	Cheméo

Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)

Property	Value	Units	Type	Source
Molecular Weight	132.20	g/mol	-	IUPAC
Boiling Point	543.04	K	Calculated (Joback)	Cheméo
Standard Enthalpy of Formation (gas)	-502.83	kJ/mol	Calculated (Joback)	Cheméo
Standard Gibbs Free Energy of Formation (gas)	-270.46	kJ/mol	Calculated (Joback)	Cheméo
Enthalpy of Vaporization	63.76	kJ/mol	Calculated (Joback)	Cheméo
Enthalpy of Fusion	15.02	kJ/mol	Calculated (Joback)	Cheméo

Experimental Protocols

The determination of the thermodynamic data presented in this guide relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of formation. This is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Oxygen bomb
- Calorimeter bucket
- High-precision thermometer (e.g., platinum resistance thermometer)
- Pellet press
- Ignition wire (e.g., platinum or nichrome)
- Oxygen cylinder with pressure regulator

Procedure:

- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by combusting a certified standard reference material with a known heat of combustion, such as benzoic acid.
 - A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside the bomb.
 - A fuse wire of known length and mass is attached to the electrodes, touching the pellet.
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is placed in the calorimeter bucket containing a known mass of water.
 - The initial temperature of the water is recorded over a period to establish a baseline.
 - The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and it begins to cool.
 - The heat capacity of the calorimeter is calculated from the temperature rise and the known energy of combustion of benzoic acid and the fuse wire.
- Sample Measurement:

- A precisely weighed sample of the liquid C₇H₁₆O₂ isomer (typically encapsulated in a gelatin capsule or a combustible container of known heat of combustion) is placed in the crucible.
- The procedure is repeated as for the calibration with the sample.

• Data Analysis:

- The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
- The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
- The heat of combustion of the sample is then determined by subtracting the heat contributions from the ignition wire and the capsule (if used).
- The standard enthalpy of combustion is then calculated per mole of the substance.

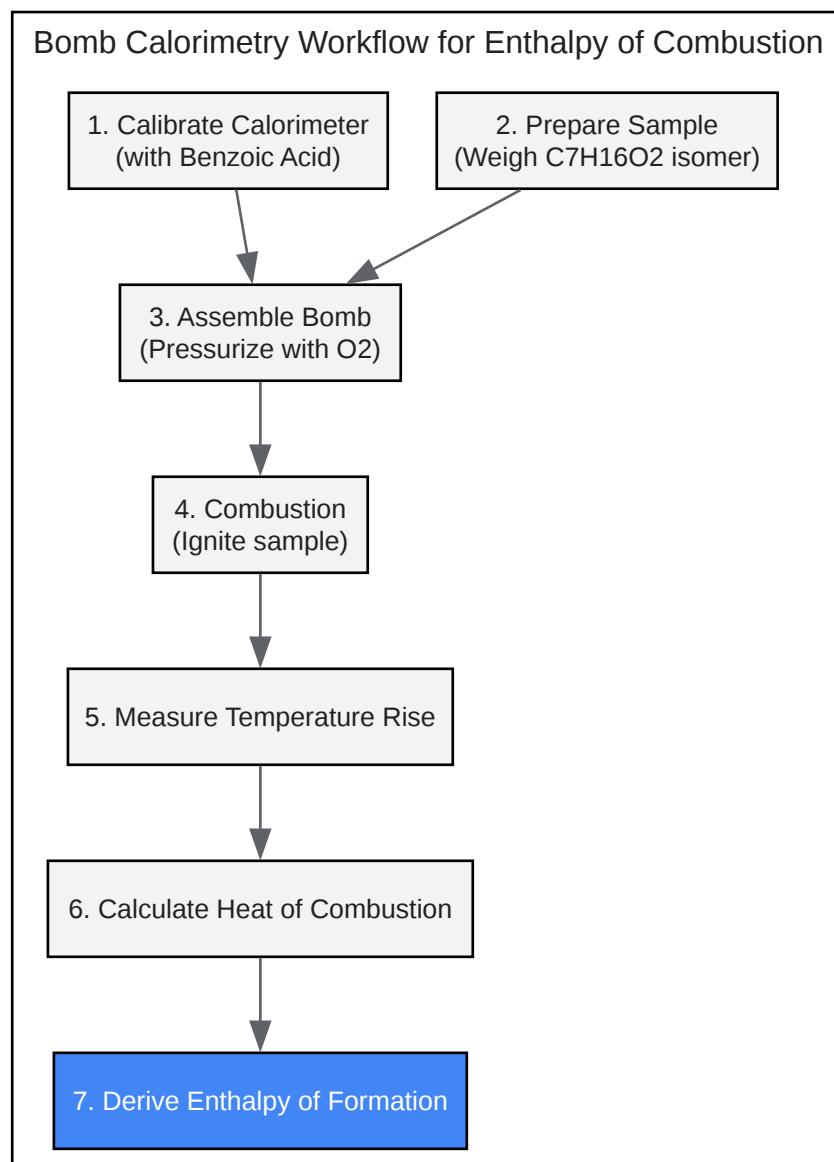
Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.

Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the changes in the sample's heat capacity or the enthalpy of phase transitions.

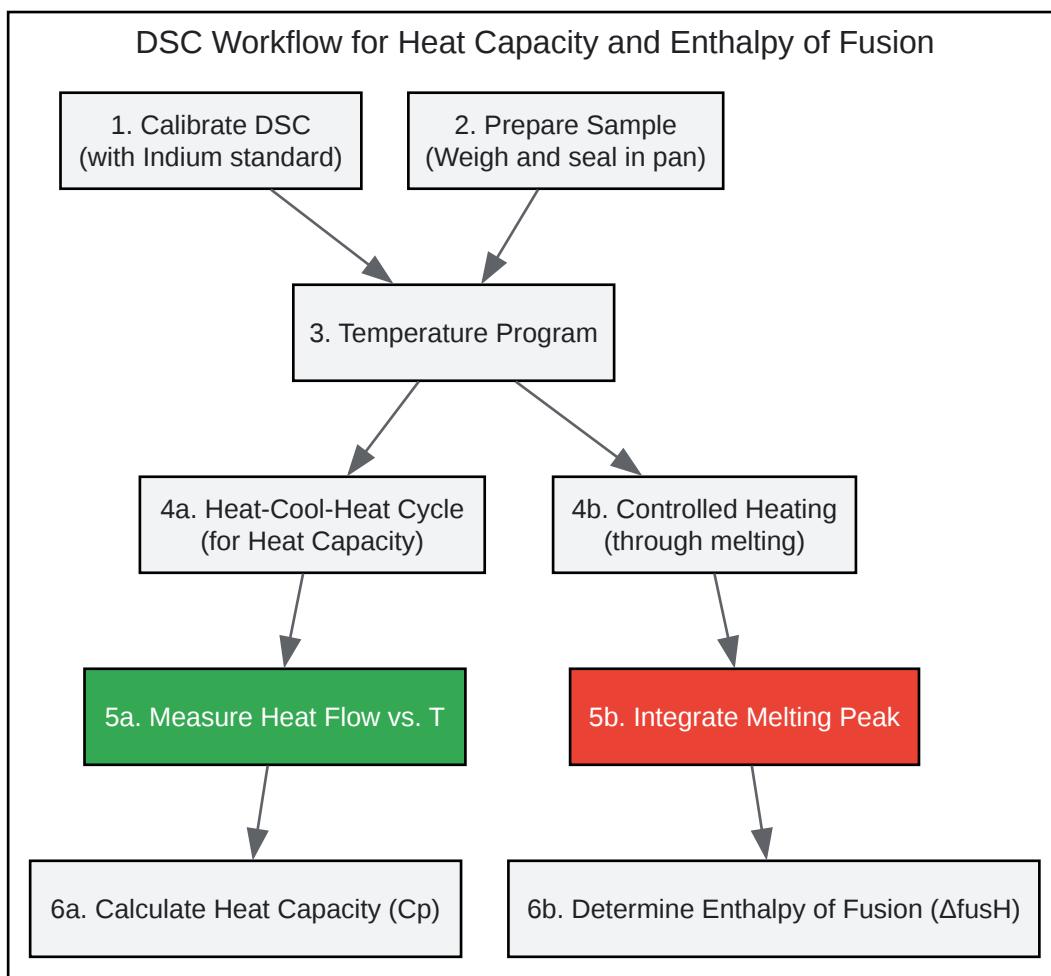
Apparatus:

- Differential Scanning Calorimeter with a cooling system
- Hermetically sealed sample pans (e.g., aluminum)
- Crimper for sealing pans


- High-purity purge gas (e.g., nitrogen)

Procedure:

- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A baseline is established by running the temperature program with empty sample and reference pans.
- Sample Preparation: A small, accurately weighed sample of the C₇H₁₆O₂ isomer (typically 5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as the reference.
- Measurement:
 - Heat Capacity: The sample is subjected to a modulated temperature program (if available) or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function of temperature. The heat flow is measured during a controlled heating ramp.
 - Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below its melting point and then heated at a constant rate through the melting transition. The DSC curve will show an endothermic peak corresponding to melting.
- Data Analysis:
 - Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of a standard material (e.g., sapphire) run under the same conditions.
 - Enthalpy of Fusion: The enthalpy of fusion ($\Delta_{\text{fus}}H$) is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak is typically taken as the melting temperature.


Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.

Conclusion

This technical guide has provided a summary of key thermodynamic properties for selected C₇H₁₆O₂ isomers, with a focus on diols. While experimental data for a comprehensive range of isomers is limited, the presented data and detailed experimental protocols offer a solid foundation for researchers and professionals in drug development and chemical sciences. The provided workflows visualize the systematic approach required to obtain high-quality thermodynamic data, which is fundamental to advancing our understanding and application of these versatile organic compounds. Further experimental work is encouraged to expand the thermodynamic database for a wider array of C₇H₁₆O₂ isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1-propoxy- [webbook.nist.gov]
- 2. 1,2-Heptanediol (CAS 3710-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,7-Heptanediol [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of C7H16O2 Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13757543#thermodynamic-properties-of-c7h16o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

